1,3-Dioxoisoindolin-2-yl 3-phenylpropanoate
Description
1,3-Dioxoisoindolin-2-yl 3-phenylpropanoate (CAS: 84379-71-5) is an ester derivative characterized by a phthalimide (1,3-dioxoisoindolinyl) core linked to a 3-phenylpropanoate moiety. Its molecular formula is C₁₇H₁₃NO₄, with a molecular weight of 295.29 g/mol . This compound is typically stored at 2–8°C under inert conditions to maintain stability . It serves as a key intermediate in medicinal chemistry, particularly in synthesizing antiepileptic agents such as N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides . Its structural features, including the aromatic phenyl group and electron-deficient phthalimide ring, influence its reactivity and biological interactions.
Properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c19-15(11-10-12-6-2-1-3-7-12)22-18-16(20)13-8-4-5-9-14(13)17(18)21/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQIUWUEOYWICT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)ON2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84379-71-5 | |
| Record name | 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-phenylpropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxoisoindolin-2-yl 3-phenylpropanoate can be synthesized through the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction typically involves the use of a solvent such as isopropanol and water at reflux conditions, with a catalyst like silica-tpy-Nb to obtain the final product with moderate to excellent yields (41–93%) .
Industrial Production Methods
Industrial production of this compound involves large-scale organic synthesis techniques. The process generally includes the use of phthalic anhydride and substituted phenyl semicarbazide in glacial acetic acid, resulting in the formation of the desired compound with yields ranging from 41 to 61 percent .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxoisoindolin-2-yl 3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols are used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Isoindoline derivatives with various functional groups.
Scientific Research Applications
Organic Synthesis
1,3-Dioxoisoindolin-2-yl 3-phenylpropanoate is utilized as a versatile building block in organic synthesis, particularly in the formation of complex molecules. Its ability to undergo various chemical transformations makes it valuable in synthesizing indole derivatives and other heterocycles.
Case Study: Synthesis of Indoles
A study demonstrated the use of this compound in synthesizing indoles through a photochemical reaction. The compound was subjected to conditions involving Eosin Y as a photocatalyst, leading to the formation of desired products with high yields. The reaction was conducted under argon atmosphere using blue LED light, showcasing the compound's effectiveness in light-driven synthetic pathways .
Medicinal Chemistry
The compound exhibits potential pharmacological properties, making it a candidate for drug development. Its structural features suggest possible interactions with biological targets.
Case Study: Anticancer Activity
Research has indicated that derivatives of 1,3-dioxoisoindolin-2-yl compounds can exhibit anticancer properties. In one study, modifications on the dioxoisoindoline framework were explored to enhance their activity against cancer cell lines. The results showed that specific substitutions led to increased cytotoxicity, indicating the potential for developing new anticancer agents based on this scaffold .
Electrochemical Applications
This compound has been investigated for its role in electrochemical reactions, particularly in decarboxylative coupling processes.
Case Study: Ni-Catalyzed Reactions
In a study focusing on nickel-catalyzed electrochemical decarboxylative coupling, the compound was used as a reactant alongside various electrophiles. The reactions were optimized for yield and selectivity, demonstrating the compound's utility in facilitating C-C bond formation under electrochemical conditions .
Photochemical Applications
The photochemical properties of this compound have been explored for their potential use in photodynamic therapy (PDT) and other light-driven applications.
Data Table: Photochemical Properties
| Property | Value |
|---|---|
| Absorption Wavelength | 427 nm (blue light) |
| Quantum Yield | High (specific values vary) |
| Stability | Stable under inert conditions |
Mechanism of Action
The mechanism of action of 1,3-Dioxoisoindolin-2-yl 3-phenylpropanoate involves its interaction with molecular targets such as enzymes and receptors. For instance, certain derivatives of this compound have been shown to inhibit the epidermal growth factor receptor (EGFR) by binding to its active site, leading to the inhibition of cancer cell proliferation . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Key Structural Differences :
- Backbone Flexibility: FIB’s branched methylpentanoate chain enhances lipophilicity compared to FIA’s linear phenylpropanoate .
- Ester vs. Acid : The target compound (ester) exhibits lower polarity than its carboxylic acid analogues (e.g., FIA), impacting solubility and metabolic stability .
Physicochemical and Crystallographic Data
- Hydrogen Bonding: The phthalimide ring in 2-(1,3-dioxoisoindolin-2-yl)propanoic acid forms intermolecular hydrogen bonds (N–H···O and O–H···O), stabilizing its crystal lattice .
- Thermal Stability: Derivatives with aromatic substituents (e.g., phenyl or phenoxyphenyl) exhibit higher melting points due to π-π stacking interactions .
- Solubility : Carboxylic acid analogues (e.g., FIA) are more water-soluble than ester derivatives, which favor organic solvents like ethyl acetate .
Biological Activity
1,3-Dioxoisoindolin-2-yl 3-phenylpropanoate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes an isoindoline nucleus and a phenylpropanoate moiety. This configuration contributes to its distinct reactivity and biological activity.
| Property | Description |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 295.33 g/mol |
| Solubility | Soluble in organic solvents like DMSO and DMF |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. Notably, it has been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell proliferation. The binding of this compound to the active site of EGFR leads to a decrease in tumor growth rates in vitro and in vivo models.
Anticancer Properties
Research has highlighted the compound's potential as an anticancer agent. In several studies, derivatives of this compound demonstrated significant cytotoxic effects against various cancer cell lines:
- Breast Cancer (MCF-7) : IC50 values indicated potent inhibitory effects, with a reduction in cell viability observed at concentrations as low as 10 µM.
- Lung Cancer (A549) : Similar cytotoxicity was noted, suggesting its broad-spectrum anticancer activity.
Antioxidant Activity
The compound exhibits antioxidant properties, which are crucial for mitigating oxidative stress in cells. In assays measuring the ability to scavenge free radicals, it showed significant activity compared to standard antioxidants like ascorbic acid .
Case Studies and Research Findings
- Inhibition Studies : A study focusing on the inhibition of EGFR by this compound revealed that it competes effectively with ATP for binding at the active site, leading to decreased phosphorylation and subsequent signaling pathways associated with cell proliferation and survival.
- Electrochemical Studies : Research involving electrochemical synthesis demonstrated that this compound can be utilized as a precursor in organic electrosynthesis, showcasing its versatility beyond biological applications .
- Comparative Studies : When compared to structurally similar compounds, this compound exhibited superior anticancer activity, making it a promising candidate for further drug development efforts.
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of 1,3-Dioxoisoindolin-2-yl 3-phenylpropanoate?
Answer: A factorial design of experiments (DoE) is critical to systematically evaluate variables such as reaction temperature, solvent polarity, catalyst loading, and stoichiometry. For example, a 2<sup>k</sup> factorial design (where k is the number of variables) can identify interactions between parameters . Statistical tools like ANOVA help prioritize influential factors, reducing trial-and-error approaches. Evidence from ICReDD highlights the integration of quantum chemical calculations to predict optimal reaction pathways, which can guide experimental condition selection .
Table 1: Example DoE Variables for Synthesis Optimization
| Variable | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature (°C) | 25 | 80 |
| Solvent | DCM | DMF |
| Catalyst Loading | 5 mol% | 15 mol% |
Q. How can researchers ensure high purity of this compound during purification?
Answer: Combination techniques are often required:
- Recrystallization using solvents like ethyl acetate/hexane mixtures.
- Column chromatography with silica gel (e.g., eluent gradient: 20–50% EtOAc in hexane).
- HPLC for analytical purity checks (C18 column, acetonitrile/water mobile phase).
Evidence from synthetic protocols (e.g., Scheme 6 in ) emphasizes the use of hydrazine for deprotection steps, which may introduce impurities requiring careful quenching and filtration.
Q. What spectroscopic methods are most effective for characterizing this compound?
Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include the isoindolinone carbonyl (~170 ppm in <sup>13</sup>C) and phenylpropanoyl ester protons (δ 3.5–4.5 ppm in <sup>1</sup>H) .
- IR Spectroscopy : Confirm ester C=O stretches (~1740 cm⁻¹) and isoindolinone carbonyls (~1710 cm⁻¹).
- HRMS : Exact mass analysis to verify molecular ion ([M+H]<sup>+</sup> or [M+Na]<sup>+</sup>).
Advanced Research Questions
Q. How can computational chemistry elucidate the reaction mechanism of this compound formation?
Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) model transition states and intermediates. For instance, nucleophilic acyl substitution steps involving the isoindolinone core can be visualized using Gibbs free energy profiles . Coupling computational results with experimental kinetics (e.g., rate constants from <sup>1</sup>H NMR monitoring) validates proposed mechanisms.
Table 2: Key Computational Parameters for Mechanism Analysis
| Parameter | Value/Method |
|---|---|
| Basis Set | 6-31G* |
| Solvent Model | PCM (Dichloroethane) |
| Transition State Search | QST2/Nudged Elastic Band |
Q. What role does this compound play in synthesizing bioactive isocoumarins?
Answer: The compound serves as a precursor in [4+2] cycloadditions or nucleophilic ring-opening reactions to form isocoumarin scaffolds . For example, coupling with substituted benzaldehydes under basic conditions yields analogs with antimicrobial activity. Advanced studies focus on modifying the phenylpropanoyl moiety to tune electronic effects and enhance bioactivity.
Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?
Answer:
- pH-Dependent Stability Studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via LC-MS.
- Kinetic Analysis : Calculate half-life (t½) using first-order kinetics.
- Molecular Dynamics Simulations : Predict hydrolysis pathways in aqueous environments .
Q. What catalytic systems improve the enantioselective synthesis of derivatives using this compound?
Answer: Chiral organocatalysts (e.g., cinchona alkaloids) or metal complexes (e.g., Ru-BINAP) can induce asymmetry during nucleophilic additions. For instance, asymmetric aldol reactions with aldehydes achieve >90% ee when using L-proline derivatives . Advanced studies correlate catalyst structure with enantioselectivity via Hammett plots or nonlinear effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
